6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a carboxylic acid group attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a quinoline derivative followed by hydrogenation and carboxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong bases like sodium hydroxide (NaOH) for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and automated control systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is a typical setup.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Ethyl-2,2,4-trimethylquinoline
- 8-Carboxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the tetrahydroquinoline core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethyl-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-10-6-11-9(2)8-15(3,4)16-13(11)12(7-10)14(17)18/h6-7,9,16H,5,8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSXUKCWKQWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1)C(=O)O)NC(CC2C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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